molecular formula C10H15N3OS B1372617 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea CAS No. 1037165-03-9

3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea

Cat. No.: B1372617
CAS No.: 1037165-03-9
M. Wt: 225.31 g/mol
InChI Key: QZCWYZZZDMZFJE-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea is an organic compound with the molecular formula C10H15N3OS and a molecular weight of 225.31 g/mol . This compound is known for its unique structure, which includes an amino group, a phenyl ring substituted with a propan-2-yloxy group, and a thiourea moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea typically involves the reaction of 4-(propan-2-yloxy)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The phenyl ring and propan-2-yloxy group contribute to the compound’s overall stability and ability to penetrate biological membranes .

Comparison with Similar Compounds

    Thiourea: A simpler analog without the phenyl and propan-2-yloxy groups.

    Phenylthiourea: Contains a phenyl group but lacks the propan-2-yloxy substitution.

    4-(Propan-2-yloxy)aniline: Lacks the thiourea moiety.

Uniqueness: 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-amino-3-(4-propan-2-yloxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7(2)14-9-5-3-8(4-6-9)12-10(15)13-11/h3-7H,11H2,1-2H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCWYZZZDMZFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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